![molecular formula C15H14FNO2S B14355096 2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide CAS No. 90280-14-1](/img/structure/B14355096.png)
2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group (S=O) attached to a methylene bridge, which is further connected to a phenyl ring and a fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide typically involves the reaction of 4-fluorobenzyl chloride with phenylmethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide involves its interaction with specific molecular targets. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins or enzymes. The fluorophenyl and phenyl rings contribute to the compound’s lipophilicity, affecting its ability to cross biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Modafinil: A well-known sulfinyl compound used as a wakefulness-promoting agent.
Armodafinil: The R-enantiomer of modafinil with similar pharmacological effects.
Sulindac: A nonsteroidal anti-inflammatory drug (NSAID) with a sulfoxide group.
Uniqueness
2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide is unique due to the presence of both fluorophenyl and phenyl rings, which can enhance its binding interactions and biological activity. The combination of these structural features may result in distinct pharmacokinetic and pharmacodynamic properties compared to other sulfinyl compounds.
Properties
CAS No. |
90280-14-1 |
|---|---|
Molecular Formula |
C15H14FNO2S |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)-phenylmethyl]sulfinylacetamide |
InChI |
InChI=1S/C15H14FNO2S/c16-13-8-6-12(7-9-13)15(20(19)10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,17,18) |
InChI Key |
MQJAICLKVWBVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)S(=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


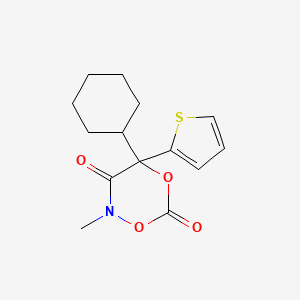
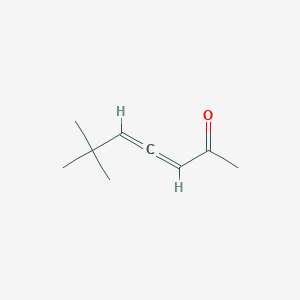
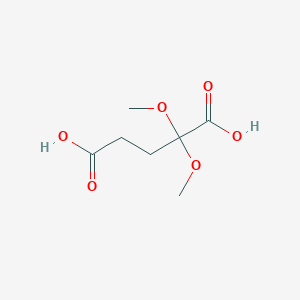
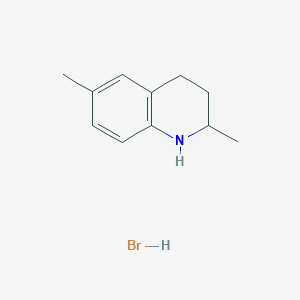
![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)



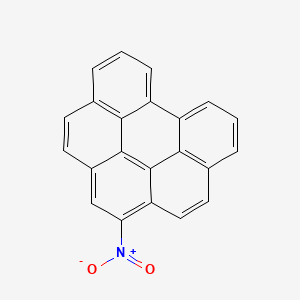
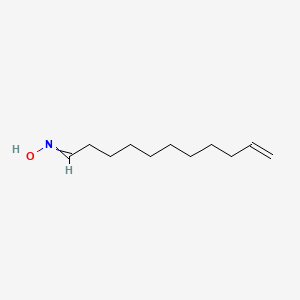
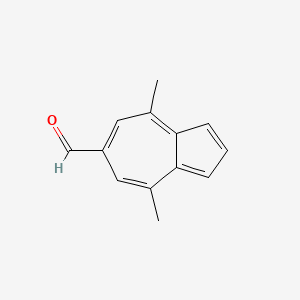
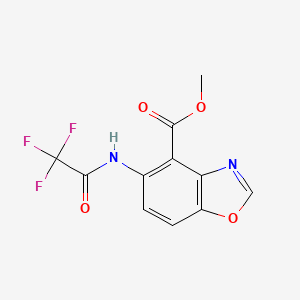
![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
![{Ethoxy[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14355112.png)
